molecular formula C10H12ClNO2 B5351217 2-(4-chlorophenoxy)butanamide

2-(4-chlorophenoxy)butanamide

Cat. No. B5351217
M. Wt: 213.66 g/mol
InChI Key: ZZRRASFPCIORQZ-UHFFFAOYSA-N
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Description

“2-(4-chlorophenoxy)butanamide” is a chemical compound with the molecular formula C10H12ClNO2 . It has an average mass of 213.661 Da and a monoisotopic mass of 213.055649 Da .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “this compound”. However, studies on similar compounds, such as (RS)-2-(chlorophenoxy)propionic acid, have shown that they can undergo esterification reactions mediated by enzymes like Carica papaya lipase .


Physical And Chemical Properties Analysis

Amides, which include “this compound”, are generally solids at room temperature. The boiling points of amides are much higher than those of alcohols of similar molar mass. Amides of six or fewer carbon atoms are soluble in water .

Mechanism of Action

The mechanism of action of “2-(4-chlorophenoxy)butanamide” is not well-studied. However, similar compounds like Bumetanide interfere with renal cAMP and/or inhibit the sodium-potassium ATPase pump. They appear to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule .

Safety and Hazards

The safety data sheet for a similar compound, (4-Chlorophenoxy)-2-methylpropionic acid, indicates that it may cause skin, eye, and respiratory tract irritation. It is harmful if swallowed and should be handled with care .

Future Directions

There is a need for more research to understand the potential applications and implications of “2-(4-chlorophenoxy)butanamide”. For instance, a study on Carica papaya lipase as a biocatalyst for the esterification resolution of (RS)-2-(chlorophenoxy)propionic acid suggests potential future directions for research .

properties

IUPAC Name

2-(4-chlorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRRASFPCIORQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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